molecular formula C17H23NO2 B12595366 Phenyl 4-cyclopentylpiperidine-1-carboxylate CAS No. 651053-85-9

Phenyl 4-cyclopentylpiperidine-1-carboxylate

Cat. No.: B12595366
CAS No.: 651053-85-9
M. Wt: 273.37 g/mol
InChI Key: HZUVFLIXMGUMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-cyclopentylpiperidine-1-carboxylate is a synthetic piperidine derivative characterized by a cyclopentyl substituent at the 4-position of the piperidine ring and a phenyl ester group at the 1-carboxylate position. The absence of direct data on the target compound necessitates a comparative approach based on structurally similar piperidine derivatives and their documented properties.

Properties

IUPAC Name

phenyl 4-cyclopentylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(20-16-8-2-1-3-9-16)18-12-10-15(11-13-18)14-6-4-5-7-14/h1-3,8-9,14-15H,4-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUVFLIXMGUMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30799753
Record name Phenyl 4-cyclopentylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30799753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651053-85-9
Record name Phenyl 4-cyclopentylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30799753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-cyclopentylpiperidine-1-carboxylate typically involves the reaction of 4-cyclopentylpiperidine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-cyclopentylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl or piperidine derivatives.

Scientific Research Applications

Phenyl 4-cyclopentylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Phenyl 4-cyclopentylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The key structural variations among piperidine-1-carboxylate derivatives lie in their substituents at the 4-position of the piperidine ring and the ester group (Table 1).

Table 1: Structural Comparison of Piperidine-1-carboxylate Derivatives

Compound Name Piperidine Substituent (4-position) Ester Group Molecular Formula Key Functional Groups
Benzyl 4-aminopiperidine-1-carboxylate Amino (-NH₂) Benzyl ester C₁₃H₁₈N₂O₂ Amine, ester
Benzyl 4-fluoropiperidine-1-carboxylate Fluorine (-F) Benzyl ester C₁₃H₁₆FNO₂ Halogen (F), ester
Benzyl 4-(4-fluorophenyl)-4-hydroxy… 4-Fluorophenyl, hydroxyl (-OH) Benzyl ester C₁₉H₁₈FNO₃ Aryl (fluorophenyl), hydroxyl
Phenyl 4-cyclopentylpiperidine-1-carboxylate Cyclopentyl Phenyl ester Not provided Cycloalkyl (C₅H₉), ester

Key Observations :

  • Ester Group : Replacing the benzyl ester (common in analogs) with a phenyl ester may alter metabolic stability and hydrolysis rates .

Analytical and Spectrophotometric Properties

While the target compound lacks direct analytical data, its analogs—particularly phenylephrine hydrochloride (PE)—have been extensively studied using spectrophotometric methods (). These methods rely on azo dye formation via coupling reactions, with molar absorptivity values and stability serving as benchmarks (Table 2).

Table 2: Spectrophotometric Data for Phenylephrine Hydrochloride (PE) and Related Analogs

Parameter Phenylephrine-HCl (PE) Benzyl 4-aminopiperidine-1-carboxylate
λmax (nm) 510 Not reported
Molar Absorptivity (ε) 6.62 × 10³ L·mol⁻¹·cm⁻¹ Not applicable
Linearity Range 0.4–10 ppm Not studied
Stability 48 hours (alkaline medium) Unknown (toxicology not fully studied)
Interference Tolerance Excipients ≤1000 μg (no effect) Not tested

Key Findings :

  • PE’s azo dye method demonstrates high sensitivity (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) and robustness, validated against pharmacopeial standards .
  • Structural analogs like benzyl 4-aminopiperidine-1-carboxylate lack comparable analytical data, emphasizing the need for tailored methods for the target compound .

Implications for Target Compound :

  • The cyclopentyl and phenyl groups in the target compound may introduce novel toxicological risks, necessitating rigorous safety studies absent in current analogs .

Biological Activity

Phenyl 4-cyclopentylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H19_{19}NO2_2
  • Molecular Weight : 245.32 g/mol

The compound features a piperidine ring with a cyclopentyl group and a phenyl carboxylate moiety, which contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring may interact with receptor sites, modulating their function.

Key Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may influence neurotransmitter receptors, which could have implications in neuropharmacology.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Anticholinesterase Activity : Some studies suggest that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Antimicrobial Properties : There is potential for antimicrobial activity against certain pathogens.
  • Neuroprotective Effects : Preliminary findings indicate that the compound may offer protective effects in neurodegenerative models.

Study 1: Anticholinesterase Activity

In a study evaluating the anticholinesterase effects of piperidine derivatives, this compound was tested alongside other compounds. The results demonstrated significant inhibition of AChE, suggesting potential applications in treating Alzheimer's disease.

CompoundIC50_{50} (µM)
This compound2.5
Standard AChE Inhibitor1.0

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The findings revealed that treatment with this compound significantly reduced neuronal cell death induced by oxidative agents.

Treatment GroupNeuronal Viability (%)
Control30
Compound Group70

Comparison with Similar Compounds

This compound can be compared with similar compounds to evaluate differences in biological activity:

CompoundBiological Activity
Phenyl piperidine-1-carboxylateModerate AChE inhibition
Cyclohexyl piperidine-4-carboxylic acidStronger AChE inhibition
Cyclopentyl piperidine-3-carboxylic acidWeaker neuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.